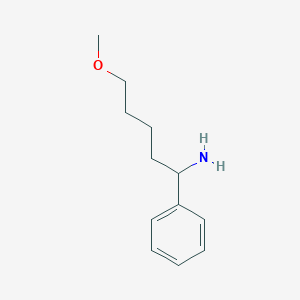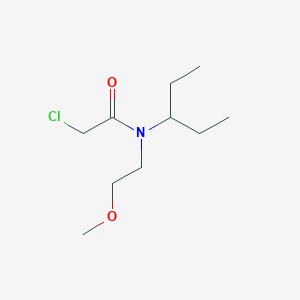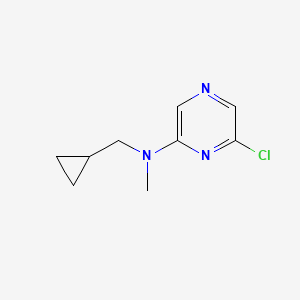
2-(3-Methyl-4-(trifluoromethyl)phenyl)acetic acid
Descripción general
Descripción
2-(3-Methyl-4-(trifluoromethyl)phenyl)acetic acid is a chemical compound with the CAS Number: 1000544-72-8 . It has a molecular weight of 218.18 . The IUPAC name for this compound is [4-methyl-3-(trifluoromethyl)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3O2/c1-6-2-3-7(5-9(14)15)4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in dry conditions .Aplicaciones Científicas De Investigación
Chemical Derivatives and Biological Activity
Some derivatives of 2-(3-Methyl-4-(trifluoromethyl)phenyl)acetic acid have been studied for their potential biological activity. For instance, various substituted methylamines, ethylamines, and acetic acids derived from 2-(4-substituted phenyl)thiophens show potential biological activities (Beaton, Chapman, Clarke, & Willis, 1976).
Thermal Behavior and Stability
Research on the thermal behavior and stability of compounds related to 2-(3-Methyl-4-(trifluoromethyl)phenyl)acetic acid, such as methyl esters of various carboxylic acids, indicates stability up to their fusion points and subsequent decomposition into several products including CO2, H2O, NH3, and CH3OH (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).
Synthesis and Catalytic Use
The compound has been utilized in the synthesis of complex molecules, such as 1,4-disubstituted 1,2,3-triazoles, which have shown potent agonist activities in specific assays (Ciocoiu, Nikolić, Nguyen, Thoresen, Aasen, & Hansen, 2010). Additionally, its derivatives have been used in the synthesis and reactions of various compounds, demonstrating the versatility of this molecule in organic synthesis (Gajdoš, Pavlíková, Bureš, & Krutošíková, 2005).
Crystal Structure Analysis
3,4-Diphenylpyrrole-2,5-dicarboxylic acid, a related compound, crystallizes as the acetic acid disolvate, revealing extensive hydrogen bonding involving the carboxylic acid functional groups, the amine group, and the acetic acid moieties (Prayzner, Ojadi, Golen, & Williard, 1996).
Synthesis of Novel Derivatives
Efforts in synthesizing novel derivatives of 2-(3-Methyl-4-(trifluoromethyl)phenyl)acetic acid have been reported. These efforts include the creation of new esters and other compounds that have potential applications in various scientific fields (Acharyulu, Dubey, Reddy, Suresh, 2009).
Pharmaceutical Research
In pharmaceutical research, related compounds have been synthesized and tested for their anti-inflammatory and analgesic activities. Some compounds in this series showed promising results in specific tests (Terada, Naruto, Wachi, Tanaka, Iizuka, & Misaka, 1984).
Safety and Hazards
The safety information available indicates that this compound is potentially harmful. The hazard statements include H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . This suggests that exposure to this compound should be minimized and personal protective equipment should be used when handling it.
Propiedades
IUPAC Name |
2-[3-methyl-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-4-7(5-9(14)15)2-3-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKLRTRPNPKIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743149 | |
| Record name | [3-Methyl-4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214360-33-4 | |
| Record name | [3-Methyl-4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1427610.png)






![2-[(2,2-Difluoroethyl)amino]ethan-1-ol](/img/structure/B1427620.png)
![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)




